molecular formula C9H10BrClO B2575468 2-(Bromomethyl)-1-chloro-3-ethoxybenzene CAS No. 329980-82-7

2-(Bromomethyl)-1-chloro-3-ethoxybenzene

Cat. No.: B2575468
CAS No.: 329980-82-7
M. Wt: 249.53
InChI Key: FUHJIKLNSUEHPW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-3-ethoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a chlorine atom at the first position, and an ethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-chloro-3-ethoxybenzene using bromine in the presence of a radical initiator. The reaction is typically carried out in a solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Another method involves the halomethylation of 1-chloro-3-ethoxybenzene using formaldehyde and hydrobromic acid in the presence of a catalyst. This reaction proceeds through the formation of a bromomethyl intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-3-ethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent. The reaction is usually performed at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is used for reduction reactions, typically conducted under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-1-chloro-3-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of the chlorine and ethoxy groups can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-chlorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-(Bromomethyl)-1-ethoxybenzene: Lacks the chlorine atom, affecting its reactivity and selectivity.

    2-(Chloromethyl)-1-chloro-3-ethoxybenzene: Substitutes chlorine for bromine, resulting in different reactivity patterns.

Uniqueness

2-(Bromomethyl)-1-chloro-3-ethoxybenzene is unique due to the combination of bromomethyl, chlorine, and ethoxy groups on the benzene ring. This unique substitution pattern allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHJIKLNSUEHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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